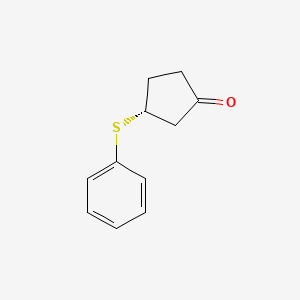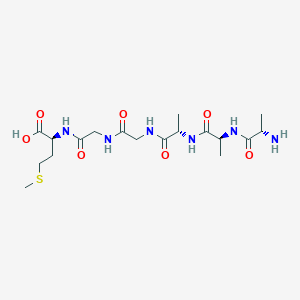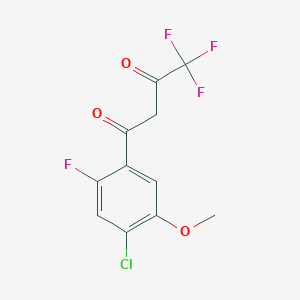![molecular formula C24H56N6 B12570254 N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine CAS No. 195326-71-7](/img/structure/B12570254.png)
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a butane-1,4-diamine core with four 3-(dimethylamino)propyl groups attached to the nitrogen atoms. It is often used in various chemical and industrial processes due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.
科学的研究の応用
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The compound’s multiple dimethylamino groups allow it to form stable complexes with metal ions and other molecules, facilitating catalytic processes and enhancing reactivity. The pathways involved often include coordination chemistry and nucleophilic interactions.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler analogue with similar reactivity but fewer functional groups.
N,N,N’,N’-Tetrakis(4-nitrophenyl)benzene-1,4-diamine: Another complex diamine with different substituents, leading to varied applications.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine stands out due to its multiple dimethylamino groups, which provide enhanced reactivity and versatility in various chemical processes. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
195326-71-7 |
|---|---|
分子式 |
C24H56N6 |
分子量 |
428.7 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C24H56N6/c1-25(2)15-11-21-29(22-12-16-26(3)4)19-9-10-20-30(23-13-17-27(5)6)24-14-18-28(7)8/h9-24H2,1-8H3 |
InChIキー |
LUKFNHHRTVQFIS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN(CCCCN(CCCN(C)C)CCCN(C)C)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)



![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)

![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)


